Mefenamic Acid D4
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Overview
Description
Mefenamic Acid-d4 is a deuterium-labeled derivative of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). Mefenamic Acid-d4 is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Mefenamic Acid levels in various samples . The deuterium atoms in Mefenamic Acid-d4 replace hydrogen atoms, providing a distinct mass difference that aids in accurate measurement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic Acid-d4 involves the incorporation of deuterium atoms into the Mefenamic Acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Mefenamic Acid with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of Mefenamic Acid.
Industrial Production Methods
Industrial production of Mefenamic Acid-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired deuterium content .
Chemical Reactions Analysis
Types of Reactions
Mefenamic Acid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Mefenamic Acid-d4 can be oxidized to form corresponding quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert Mefenamic Acid-d4 to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and other substituted aromatic compounds.
Scientific Research Applications
Mefenamic Acid-d4 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Mefenamic Acid in biological and environmental samples.
Pharmacokinetic Studies: Employed in pharmacokinetic studies to track the metabolism and distribution of Mefenamic Acid in the body.
Drug Development: Utilized in the development and validation of analytical methods for new drug formulations.
Biomedical Research: Investigated for its potential effects on various biological pathways and its interactions with other drugs.
Mechanism of Action
Mefenamic Acid-d4, like Mefenamic Acid, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium labeling does not alter the mechanism of action but aids in the precise measurement and tracking of the compound in various studies.
Comparison with Similar Compounds
Similar Compounds
Naproxen: Another NSAID used for pain and inflammation.
Ibuprofen: A widely used NSAID for mild to moderate pain.
Carboranyl Analogues: Modified versions of Mefenamic Acid with potential enhanced selectivity and reduced side effects.
Uniqueness
Mefenamic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms create a mass difference that allows for accurate quantification and tracking in complex biological matrices . This makes Mefenamic Acid-d4 an invaluable tool in pharmacokinetic studies and drug development.
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYBABOKPJLUIN-KNIGXJNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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